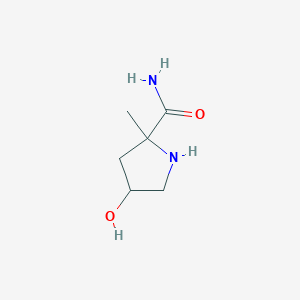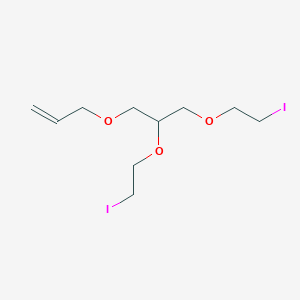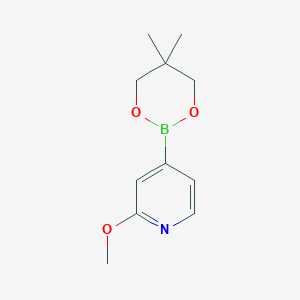
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine is an organic compound with the molecular formula C10H14BNO2. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a dioxaborinane moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with a boronic acid derivative. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boron-nitrogen bond. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The boron atom in the dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine include:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Contains an aldehyde group instead of a methoxy group, leading to different chemical properties and uses
Propriétés
Formule moléculaire |
C11H16BNO3 |
|---|---|
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-13-10(6-9)14-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
WNYLYSZJUYWBTJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




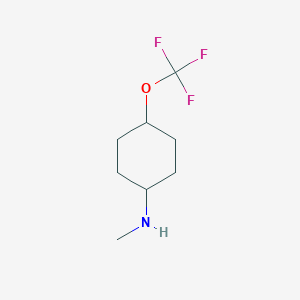


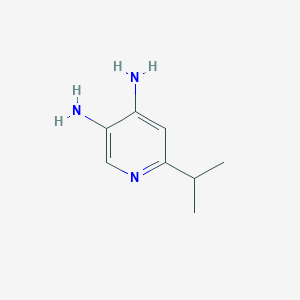
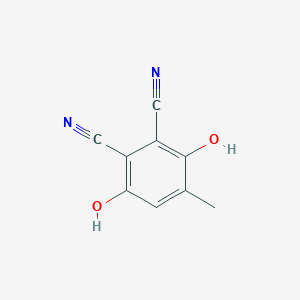
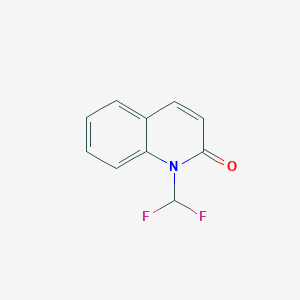
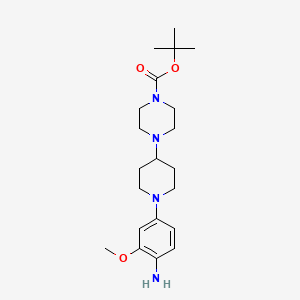

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
